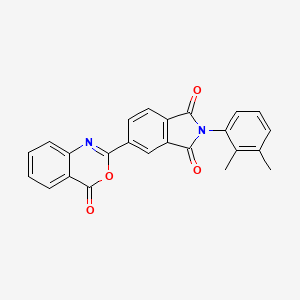![molecular formula C27H28N2O4S2 B11664150 2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[(benzylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B11664150.png)
2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[(benzylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[(benzylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate is a complex organic compound with a molecular formula of C26H27N3O6S2 and an average mass of 541.639 Da . This compound is characterized by its unique structure, which includes multiple functional groups such as sulfanyl, phenyl, and hydrazinylidene moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[(benzylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate involves several steps. One common method includes the reaction of 2-(methylsulfanyl)ethanol with 4-{(E)-[2-({4-[(benzylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetic acid under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[(benzylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[(benzylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[(benzylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(methylsulfanyl)ethyl {4-[(E)-({4-[methyl(phenylsulfonyl)amino]benzoyl}hydrazono)methyl] phenoxy}acetate .
- 2-(4-methylsulfonylphenyl)ethylamine .
Uniqueness
2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[(benzylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C27H28N2O4S2 |
|---|---|
Poids moléculaire |
508.7 g/mol |
Nom IUPAC |
2-methylsulfanylethyl 2-[4-[(E)-[[4-(benzylsulfanylmethyl)benzoyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C27H28N2O4S2/c1-34-16-15-32-26(30)18-33-25-13-9-21(10-14-25)17-28-29-27(31)24-11-7-23(8-12-24)20-35-19-22-5-3-2-4-6-22/h2-14,17H,15-16,18-20H2,1H3,(H,29,31)/b28-17+ |
Clé InChI |
OHQASALXFSZQQV-OGLMXYFKSA-N |
SMILES isomérique |
CSCCOC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CSCC3=CC=CC=C3 |
SMILES canonique |
CSCCOC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CSCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B11664074.png)

![2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B11664085.png)
![6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664090.png)
![N-[2-methyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpentanamide](/img/structure/B11664091.png)
![Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-1-(4-methoxyphenyl)-](/img/structure/B11664101.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664111.png)
![6-Methyl-2-(((5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-ol](/img/structure/B11664127.png)
![8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11664128.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11664132.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11664138.png)


![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11664156.png)
